molecular formula C7H6FNO B1336292 4-Fluorobenzaldehyde oxime CAS No. 588-95-4

4-Fluorobenzaldehyde oxime

Cat. No.: B1336292
CAS No.: 588-95-4
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UITAMQMPSA-N
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Description

Overview of Oxime Derivatives in Contemporary Chemistry

Oximes are a class of organic compounds with the general formula RR'C=N-OH. wikipedia.org They are formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgvedantu.com Depending on the starting carbonyl compound, oximes are classified as aldoximes (from aldehydes) or ketoximes (from ketones). wikipedia.orgnumberanalytics.com

These compounds are notable for their role as intermediates in the synthesis of various other organic molecules, including amines, nitriles, and heterocyclic compounds. numberanalytics.com A key reaction of oximes is the Beckmann rearrangement, where they are converted into amides. wikipedia.orgvedantu.com This reaction is of industrial significance, for instance, in the production of caprolactam, a precursor to Nylon-6. wikipedia.orgvedantu.com Oxime derivatives are also utilized in the synthesis of various nitrogen-containing acyclic and heterocyclic compounds and have applications in polymer chemistry. testbook.com

Significance of Fluorinated Benzaldehyde (B42025) Oximes in Organic Synthesis and Beyond

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. ontosight.ai In the context of benzaldehyde oximes, fluorination can enhance metabolic stability and bioavailability, making these compounds particularly interesting for pharmaceutical and agrochemical applications. smolecule.com

Fluorinated benzaldehyde oximes serve as important intermediates in the synthesis of a variety of compounds. smolecule.com For example, they are used as precursors for pharmaceuticals and agrochemicals, contributing to the development of new drugs and effective pest control agents. lookchem.comsmolecule.com The presence of the oxime functional group allows for a range of chemical transformations, while the fluorine atom can influence the compound's reactivity and biological activity. cymitquimica.comontosight.ai

Research Perspectives on 4-Fluorobenzaldehyde (B137897) Oxime

Current research on 4-fluorobenzaldehyde oxime explores its utility in various synthetic and medicinal chemistry applications. It is recognized as a versatile building block for creating a diverse range of organic products, including dyes and pigments. lookchem.com

One area of investigation involves its use as a starting material in the synthesis of new pharmaceutical compounds. lookchem.com Researchers are also exploring its potential in agrochemical production. lookchem.com Furthermore, studies have looked into the synthesis of derivatives of this compound, such as 4-Fluorobenzaldehyde O-undec-10-enoyl oxime, and have evaluated their biological activities. niscpr.res.in Another research avenue is the use of 4-[18F]fluorobenzaldehyde, a related compound, in the radiolabeling of proteins for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov

Scope and Objectives of Research on this compound

The primary goals of research on this compound are to further understand its chemical reactivity and to harness its potential in various applications. Key objectives include:

Developing novel synthetic methodologies: This involves exploring new and efficient ways to synthesize this compound and its derivatives. niscpr.res.inrsc.org

Investigating its role in organic synthesis: Researchers aim to expand the library of compounds that can be synthesized from this versatile starting material. lookchem.com

Exploring pharmaceutical applications: A significant objective is the design and synthesis of new drug candidates based on the this compound scaffold. lookchem.com

Evaluating its potential in agrochemicals: Research is directed towards creating more effective and targeted pesticides and herbicides. lookchem.com

Application in materials science and bio-imaging: The unique properties of fluorinated compounds open up possibilities in the development of new materials and imaging agents. ontosight.ainih.gov

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H6FNO lookchem.combiosynth.com
Molecular Weight 139.13 g/mol biosynth.comnih.gov
Melting Point 82-85 °C (lit.) or 95 °C biosynth.comchembk.com
Boiling Point 194.9±23.0 °C (Predicted) chembk.comchem960.com
Density 1.14±0.1 g/cm3 (Predicted) chembk.comchem960.com
CAS Number 459-23-4 lookchem.combiosynth.comchem960.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

588-95-4

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

FSKSLWXDUJVTHE-UITAMQMPSA-N

SMILES

C1=CC(=CC=C1C=NO)F

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)F

Canonical SMILES

C1=CC(=CC=C1C=NO)F

Other CAS No.

588-95-4

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 4 Fluorobenzaldehyde Oxime and Its Derivatives

Classical Synthesis Routes for Aldoximes

The most traditional and widely practiced method for synthesizing aldoximes, including 4-Fluorobenzaldehyde (B137897) oxime, is the condensation of an aldehyde with hydroxylamine (B1172632) or its salt.

The reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride is a cornerstone for producing 4-fluorobenzaldehyde oxime. nih.gov This nucleophilic addition-elimination reaction involves the nitrogen of hydroxylamine attacking the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N-OH oxime bond. smolecule.com To neutralize the hydrochloric acid released from the hydroxylamine salt and facilitate the reaction, a mild base is typically required. smolecule.comniscpr.res.in

One general procedure involves dissolving the appropriate benzaldehyde (B42025) in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base like sodium acetate (B1210297) in water. niscpr.res.in The mixture is then stirred, typically at room temperature or with gentle heating, to completion. niscpr.res.inrsc.org For instance, the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride and sodium bicarbonate in a mixture of methanol (B129727) and water yielded (4-Fluorophenyl)-N-hydroxymethanimine (this compound) as a white solid in 100% yield. nih.gov

The efficiency and outcome of the condensation reaction are highly dependent on various parameters, including the choice of solvent, base, temperature, and reaction time. Polar protic solvents like methanol or ethanol (B145695), often in combination with water, are commonly employed to dissolve the reactants and facilitate the reaction. nih.govsmolecule.comrsc.org The selection of the base is also critical; mild bases such as sodium acetate or sodium bicarbonate are frequently used to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine needed for the nucleophilic attack. nih.govniscpr.res.inrsc.org

Optimization strategies often focus on adjusting these parameters to maximize yield and minimize reaction time. Studies have shown that the reaction can be conducted under various conditions, from room temperature for several hours to elevated temperatures (e.g., 80°C) for shorter durations. niscpr.res.inrsc.org

The following table summarizes various reported reaction conditions for the synthesis of this compound via condensation with hydroxylamine hydrochloride.

AldehydeBaseSolvent SystemTemperatureTimeYieldReference
4-FluorobenzaldehydeSodium Bicarbonate (NaHCO₃)Methanol / WaterNot SpecifiedNot Specified100% nih.gov
Benzaldehyde (general)Sodium AcetateMethanol / WaterRoom Temp.12 hNot Specified rsc.org
Benzaldehyde (general)Sodium AcetateWater80°C2 hNot Specified niscpr.res.in

Condensation Reactions with Hydroxylamine Hydrochloride

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic organic chemistry have introduced novel methods for the synthesis of oximes, moving beyond the traditional condensation route. These approaches often offer improved efficiency, milder reaction conditions, and unique reactivity patterns.

Electrochemical methods present an environmentally friendly alternative for synthesizing oximes directly from alcohols. rsc.orgrsc.org This tandem process involves the electrochemical oxidation of the alcohol to the corresponding aldehyde, followed by an in-situ oximation. rsc.org An efficient electrosynthesis of oximes from various alcohols has been achieved using potassium nitrate (B79036) (KNO₃) as the nitrogen source, mediated by tin microspheres in an aqueous medium. rsc.orgrsc.org In this system, a mixture of the alcohol, stannous chloride (SnCl₂), hydrochloric acid (HCl), and a saturated KNO₃ solution is electrolyzed at a constant current. rsc.org The deposited tin microstructure plays a crucial role in the reduction of KNO₃ to form the oximation agent. rsc.org This methodology is notable for its high efficiency and green credentials, providing an attractive alternative to traditional routes that often use hazardous hydroxylamine. rsc.orgrsc.org

Photochemistry offers powerful tools for organic synthesis, enabling unique transformations under mild conditions. dtic.milcdnsciencepub.com The photo-induced isomerization of syn-aldoximes to their anti-isomers is one such application. dtic.mil More recently, visible-light photocatalysis has emerged as a key strategy for various synthetic transformations, including the functionalization of oximes. rsc.orgdntb.gov.ua

A significant advancement in the functionalization of oximes is the visible-light-mediated stereospecific C(sp²)–H difluoroalkylation of (Z)-aldoximes. rsc.orgdntb.gov.ua This reaction allows for the synthesis of (E)-difluoroalkylated ketoximes while retaining the configuration of the starting aldoxime. rsc.org In this process, (Z)-4-fluorobenzaldehyde oxime can be used as a substrate. rsc.org The reaction is typically carried out at room temperature under blue light irradiation, using a photocatalyst such as fac-[Ir(ppy)₃]. rsc.org A preliminary mechanistic study suggests the involvement of a difluoromethyl radical generated via a Single Electron Transfer (SET) pathway. rsc.orgdntb.gov.ua

The general procedure involves stirring a mixture of the (Z)-aldoxime, a difluoroalkylating agent, the iridium-based photocatalyst, and an additive like imidazole (B134444) in a solvent such as ethanol under a nitrogen atmosphere, irradiated by blue light for several hours. rsc.org This method provides a direct route to difluoroalkylated ketoxime derivatives, which are valuable in medicinal and materials science. rsc.org

The table below details the parameters for this advanced photochemical transformation.

SubstrateReagentPhotocatalystAdditiveSolventLight SourceTimeTemp.Reference
(Z)-4-fluorobenzaldehyde oxime (1g)Difluoroalkylating agent (2)fac-[Ir(ppy)₃]ImidazoleEthanol (EtOH)10 W Blue Light12 hRoom Temp. rsc.org

Photochemical and Visible-Light Mediated Transformations

Radiosyntheses Involving this compound Precursors

The use of this compound precursors in radiosynthesis is primarily centered on a two-step methodology. First, a radiolabeled aldehyde, 4-[¹⁸F]fluorobenzaldehyde, is synthesized. Second, this aldehyde is conjugated to a biomolecule (such as a peptide or protein) that has been pre-functionalized with an aminooxy group. snmjournals.orgaacrjournals.org This conjugation, known as oxime ligation, is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in complex biomolecules and can be performed in aqueous media. snmjournals.orgscispace.com The resulting product is an ¹⁸F-labeled oxime derivative, suitable for use as a PET imaging agent. researchgate.net

The major advantages of this strategy include its high chemoselectivity, the use of unprotected aminooxy precursors, and the ability to perform the final labeling step under mild, aqueous conditions (pH 4–7), which helps to preserve the biological activity of the target molecule. snmjournals.orgscispace.com

Routes to [¹⁸F]Fluorobenzaldehyde for Oxime Ligation

The critical intermediate for this labeling strategy is 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FB-CHO). Its synthesis must be rapid and efficient due to the short 109.7-minute half-life of Fluorine-18. mdpi.comnih.gov The primary method for producing no-carrier-added (n.c.a.) [¹⁸F]FB-CHO involves the nucleophilic aromatic substitution (SₙAr) reaction on a specialized precursor.

A commonly used precursor is 4-formyl-N,N,N-trimethylanilinium triflate. snmjournals.org In this process, aqueous [¹⁸F]fluoride, produced in a cyclotron, is first dried. acs.org The nucleophilic [¹⁸F]fluoride then displaces the trimethylammonium leaving group on the aromatic ring of the precursor. snmjournals.org This reaction typically requires polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and elevated temperatures (e.g., 60°C) to proceed efficiently. nih.govsnmjournals.org Following the reaction, the resulting [¹⁸F]FB-CHO is purified using a cartridge system, often involving a combination of cation-exchange and reversed-phase materials, to remove unreacted fluoride (B91410) and the precursor. snmjournals.org This one-step synthesis is advantageous as it can be completed rapidly, typically within 30 minutes. snmjournals.org

To enhance the efficiency of radiofluorination, especially for aromatic rings that are not strongly activated, diaryliodonium salt precursors have been investigated. acs.org For instance, in the synthesis of meta-[¹⁸F]fluorobenzaldehyde, the use of diaryliodonium salts with various counter-ions (e.g., Cl, Br, OTs, OTf) was studied. The reaction conditions, including the choice of base (e.g., CsHCO₃) and temperature, were optimized to achieve higher conversion rates. acs.org

Advancements in Radiosynthetic Yields

Significant research has been dedicated to optimizing the radiochemical yields (RCYs) of both the [¹⁸F]fluorobenzaldehyde synthesis and the subsequent oxime ligation step. The yield of the final labeled biomolecule is a critical factor for clinical applications.

For the synthesis of the [¹⁸F]FB-CHO intermediate, the one-step method using the 4-formyl-N,N,N-trimethylanilinium precursor provides the aldehyde in reasonable RCYs with high radiochemical purity (>98%). snmjournals.org The efficiency of the subsequent oxime ligation is influenced by several factors, including peptide concentration, temperature, and reaction time. snmjournals.org For example, studies have shown that increasing the reaction temperature from 20°C to 60°C can dramatically increase the yield of the labeled peptide from 33% to 90% within 15 minutes. snmjournals.org With a sufficiently high concentration of the peptide precursor, nearly quantitative yields (>98%) can be achieved in as little as 5-30 minutes at 60°C. snmjournals.orgsnmjournals.org

The table below summarizes reported radiochemical yields for various stages and derivatives related to the [¹⁸F]fluorobenzaldehyde oxime ligation methodology.

Interactive Table: Radiochemical Yields in ¹⁸F-Labeling via Oxime Ligation

ProductPrecursor/MethodReaction TimeRadiochemical Yield (RCY)Reference
N-(4-[¹⁸F]fluorobenzylidene)oxime-peptide[¹⁸F]FB-CHO + Aoa-peptide5-15 min @ 60°C≥93% snmjournals.org
c(RGDfE)-Dpr-[¹⁸F]FBOA[¹⁸F]FB-CHO + Aoa-peptide30 min @ 60°C98% snmjournals.org
Gluc/Cel-S-Dpr([¹⁸F]FBOA)-TOCA[¹⁸F]FB-CHO + Aoa-peptide~50 min (overall)40-60% (overall) aacrjournals.org
Thiol-reactive ¹⁸F-labeling agent[¹⁸F]FB-CHO + Aoa-linker~60 min (overall)~35% (overall, decay-corrected) acs.org
[¹⁸F]SFB (related prosthetic group)Automated microwave synthesis68 min34-38% (decay-corrected) mdpi.com
[¹⁸F]FPCA (pyridine analogue)Automated synthesis45 min28% (purified, decay-corrected) nih.gov
m-[¹⁸F]fluorobenzaldehydeDiaryliodonium salt precursor5 min @ 110°C~80% (conversion) acs.org

These advancements underscore the robustness and efficiency of using this compound precursors for the development of ¹⁸F-labeled radiopharmaceuticals, paving the way for their routine clinical use. aacrjournals.org

Stereochemical Investigations of 4 Fluorobenzaldehyde Oxime

E/Z Isomerism in Benzaldehyde (B42025) Oximes

The reaction between an aldehyde, such as benzaldehyde or its derivatives, and hydroxylamine (B1172632) produces compounds known as oximes. A key structural feature of an oxime is the carbon-nitrogen double bond (C=N), which restricts free rotation around its axis. This restriction leads to the formation of geometric isomers, which are stereoisomers that differ in the spatial arrangement of substituent groups. doubtnut.comyoutube.com

For aldoximes derived from benzaldehyde, these isomers are designated using the E/Z nomenclature system. The priority of the substituents attached to the double-bonded atoms determines the designation:

Z-isomer : This configuration occurs when the highest-priority groups on each atom of the double bond are on the same side (from the German word zusammen, meaning "together"). In the case of benzaldehyde oximes, the hydroxyl (-OH) group is higher priority than the lone pair on the nitrogen, and the phenyl group is higher priority than the hydrogen atom on the carbon. Therefore, the Z-isomer has the phenyl ring and the hydroxyl group on the same side of the C=N bond.

E-isomer : This configuration occurs when the highest-priority groups are on opposite sides (from the German word entgegen, meaning "opposite"). In the E-isomer of benzaldehyde oxime, the phenyl ring and the hydroxyl group are on opposite sides of the C=N bond.

Historically, the terms syn and anti were used, corresponding to the Z and E configurations, respectively, for aldoximes. youtube.com The presence of the fluorine atom in 4-fluorobenzaldehyde (B137897) oxime does not change these fundamental principles of isomerism.

Table 1: Isomer Nomenclature for 4-Fluorobenzaldehyde Oxime

Isomer Configuration Relative Position of -OH and 4-Fluorophenyl Group Historical Term
Z-Isomer Same side of C=N bond syn
E-Isomer Opposite sides of C=N bond anti

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound is typically achieved through the condensation reaction of 4-fluorobenzaldehyde with hydroxylamine. smolecule.com However, controlling the stereochemical outcome to selectively produce either the E or Z isomer is a significant challenge, as many standard chemical methods yield a mixture of both. researchgate.net

The ratio of the resulting isomers is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of a base can influence the kinetic versus thermodynamic control of the reaction. For the parent compound, benzaldehyde oxime, a reaction conducted in methanol (B129727) at room temperature with a base results in a mixture heavily favoring the Z-isomer (82%) over the E-isomer (9%). wikipedia.org This suggests that the Z-isomer is often the kinetically favored product.

Conversely, the E-isomer is frequently the more thermodynamically stable of the two, primarily due to reduced steric hindrance between the bulky phenyl ring and the hydroxyl group. smolecule.com Therefore, reaction conditions that allow for equilibration, such as higher temperatures, can favor the formation of the E-isomer. researchgate.net If a mixture of isomers is produced, separation can sometimes be achieved through techniques like column chromatography. Additionally, methods exist to convert the Z-isomer into the more stable E-form, for instance, by using a hydrochloride salt of the oxime. researchgate.net

Table 2: Factors Influencing Stereoselective Synthesis

Factor Influence on Isomer Ratio Outcome
Temperature Lower temperatures often favor the kinetic product. researchgate.net Can lead to a higher proportion of the Z-isomer.
Equilibration Conditions allowing for equilibrium (e.g., higher heat) favor the most stable product. researchgate.net Typically increases the yield of the more stable E-isomer.
Reagents The choice of base and solvent can alter the reaction pathway and transition state energies. Isomer ratios can be tuned, though achieving perfect selectivity is difficult.
Purification Isomers can be separated post-synthesis. researchgate.net Pure E or Z isomers can be isolated from a mixture.

Conformational Analysis of this compound Isomers

The primary methods for elucidating these conformational details are X-ray crystallography and computational chemistry. smolecule.comacs.org For both E and Z isomers, there is a strong electronic preference for a planar conformation where the aromatic ring and the oxime group are coplanar. This arrangement maximizes the conjugation between the π-systems of the phenyl ring and the C=N double bond.

In the E-isomer , the antiperiplanar conformation, where the hydroxyl group points away from the aromatic ring, is generally considered the most stable. This arrangement minimizes steric repulsion. smolecule.com The planarity is further stabilized by favorable electronic interactions.

For the Z-isomer , the hydroxyl group and the aromatic ring are on the same side of the C=N bond. A coplanar arrangement in this isomer would lead to significant steric strain between the hydrogen atoms of the ring and the hydroxyl group. Consequently, the molecule may adopt a slightly twisted conformation, where the phenyl ring is rotated out of the plane of the oxime group to alleviate this repulsion. This twisting comes at a minor energetic cost due to a slight loss of π-conjugation. The precise dihedral angle and the energy barrier to rotation are subjects of detailed computational studies.

Table 3: Summary of Conformational Features

Isomer Preferred Conformation Key Characteristics
E-Isomer Largely planar (antiperiplanar) Minimal steric hindrance; stabilized by π-conjugation. smolecule.com
Z-Isomer Potentially twisted (synperiplanar) Steric strain between the -OH group and the phenyl ring may cause deviation from planarity.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 4-fluorobenzaldehyde (B137897) oxime, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR provides critical data for identifying the distinct protons in 4-fluorobenzaldehyde oxime. The chemical shifts are influenced by the electronic environment and the isomeric form of the oxime (E or Z).

For the (Z)-isomer of this compound, the proton signals are observed at specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃). The hydroxyl proton (-OH) appears as a singlet at 8.98 ppm, the oxime proton (-CH=N) as a singlet at 8.15 ppm, and the aromatic protons as multiplets between 7.56-7.58 ppm and 7.07-7.11 ppm. rsc.org

The (E)-isomer displays a slightly different spectrum, with the oxime proton (-CH=N) resonating at 8.12 ppm and the aromatic protons appearing as multiplets in the ranges of 7.50-7.60 ppm and 7.00-7.20 ppm. rsc.org

The electronic nature of substituents on the aromatic ring in related derivatives significantly affects the chemical shifts. For instance, an electron-donating group like in (E)-4-methoxybenzaldehyde oxime causes an upfield shift of the aromatic protons, while an electron-withdrawing group would typically cause a downfield shift.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For (E)-4-fluorobenzaldehyde oxime, the spectrum shows distinct signals for the oxime carbon and the aromatic carbons. The carbon atom of the C=N bond is observed at approximately 149.3 ppm. rsc.org The carbon atom attached to the fluorine (C-F) exhibits a large chemical shift around 162.5-165.0 ppm due to the high electronegativity of fluorine, and its signal is split into a doublet due to C-F coupling. rsc.org The other aromatic carbons appear at δ 128.9 (d), 128.8 (d), 116.0 (d), and 115.8 (d) ppm. rsc.org

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For (Z)-4-fluorobenzaldehyde oxime in CDCl₃, the fluorine signal appears as a multiplet in the range of -109.84 to -109.90 ppm. rsc.org This characteristic chemical shift is indicative of a fluorine atom attached to an aromatic ring and can be used to confirm the presence and electronic environment of the fluorine substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. researchgate.net For the (E)-isomer, this peak is noted at 3262 cm⁻¹. rsc.org The C=N stretching vibration of the oxime functional group gives rise to a medium to strong absorption band around 1605-1643 cm⁻¹. rsc.orgresearchgate.net Additionally, the C=C stretching vibrations of the aromatic ring are observed in the 1500-1600 cm⁻¹ region, with a specific peak for the (E)-isomer at 1511 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The computed exact mass for this compound (C₇H₆FNO) is 139.043341977 Da. nih.gov This precise mass measurement is a critical tool for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of polar molecules like oximes. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions. These ions are typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound (C₇H₆FNO), with a monoisotopic mass of approximately 139.04 Da, the ESI-MS spectrum is expected to show a prominent ion corresponding to the protonated molecule at an m/z of 140.05. Depending on the solvent system and additives, other adducts such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺ may also be observed.

While specific experimental ESI-MS fragmentation data for this compound is not widely available in the cited literature, a proposed fragmentation pathway can be outlined based on the general chemistry of benzaldoximes. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses. A common fragmentation route for oximes is the loss of a water molecule (H₂O, 18.01 Da) or a hydroxyl radical (•OH, 17.01 Da).

Table 1: Predicted ESI-MS Ions for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₇H₇FNO]⁺140.05
[M+Na]⁺[C₇H₆FNONa]⁺162.03
[M+K]⁺[C₇H₆FNOK]⁺178.01
[M-H]⁻[C₇H₅FNO]⁻138.03
[M+H-H₂O]⁺[C₇H₅FN]⁺122.04

Note: The m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.

X-ray Crystallography of this compound Analogues and Derivatives

X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is not detailed in the available literature, analysis of its close analogues and derivatives provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Detailed crystallographic data for two analogues, 4-isobutoxybenzaldehyde (B95670) oxime and 3,4,5-trimethoxybenzaldehyde (B134019) oxime monohydrate, have been reported, providing valuable comparative information. researchgate.netdrugbank.com

4-isobutoxybenzaldehyde oxime: The crystal structure of this analogue reveals that the molecules form hydrogen-bonded dimers. researchgate.net Two neighboring molecules are connected through intermolecular O—H···N hydrogen bonds, creating a centrosymmetric pair. researchgate.net This dimeric arrangement is a common motif in the crystal structures of aldoximes.

3,4,5-trimethoxybenzaldehyde oxime monohydrate: The structure of this compound crystallizes in the monoclinic P2₁/c space group. drugbank.com The presence of a water molecule in the crystal lattice introduces additional hydrogen bonding opportunities, creating a more complex three-dimensional network. The oxime itself still participates in intermolecular hydrogen bonds. drugbank.com

Table 2: Comparative Crystallographic Data for this compound Analogues

Parameter4-isobutoxybenzaldehyde oxime researchgate.net3,4,5-trimethoxybenzaldehyde oxime monohydrate drugbank.com
Formula C₁₁H₁₅NO₂C₁₀H₁₃NO₄ · H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 13.5152(2)8.2660(4)
b (Å) 6.19120(10)18.5580(19)
c (Å) 14.3917(2)7.3470(8)
β (°) ** 115.467(2)90.352(6)
Volume (ų) **1087.22(3)1126.8(2)
Z 44

This data illustrates how changes in substitution on the benzaldehyde (B42025) ring, from an isobutoxy group to three methoxy (B1213986) groups with an incorporated water molecule, affect the unit cell parameters and packing, even while the fundamental monoclinic crystal system may be retained.

Reactivity and Reaction Mechanisms of 4 Fluorobenzaldehyde Oxime

Nucleophilic and Electrophilic Reactivity of the Oxime Functionality

The oxime functional group is characterized by a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen atom. This arrangement results in a molecule with multifaceted reactivity. Oximes possess dual nucleophilic sites at the oxygen and nitrogen atoms, alongside an ambiphilic carbon atom, making them suitable for a variety of reactions. nsf.gov The reactivity is influenced by the electronic properties of its substituents; in this case, the electron-withdrawing fluorine atom on the benzene (B151609) ring affects the electron density of the C=N-O moiety. numberanalytics.com

The oxime group can engage in several types of reactions, including nucleophilic substitution, where the hydroxylamine (B1172632) group is replaced, and electrophilic addition at the nitrogen or oxygen atoms. numberanalytics.comnumberanalytics.com The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles, while the lone pairs on the nitrogen and oxygen atoms allow for nucleophilic behavior. nsf.govcymitquimica.com

Formation of Covalent Bonds: Oxime Ligation Chemistry

Oxime ligation is a highly efficient and chemoselective method for forming a stable covalent bond between two molecules. This reaction has become a cornerstone of bioconjugation, enabling the precise linking of molecules under mild conditions. rsc.org The reaction involves the condensation of an aldehyde or ketone with an aminooxy-functionalized molecule to form a stable oxime bond. mdpi.comnih.gov

A key application of 4-fluorobenzaldehyde (B137897), the precursor to its oxime, is in the chemoselective labeling of biomacromolecules. The reaction between an aldehyde and an aminooxy group is highly specific, allowing it to proceed in the presence of other functional groups commonly found in biological systems, such as amines. nih.govnih.gov This specificity stems from the favorable pKa difference between the aminooxy group and other nucleophiles like the ε-amine of lysine, which allows for selective reaction by tuning the pH. nih.gov

This "click-type" reaction is widely used to conjugate polymers, peptides, proteins, and carbohydrates. nih.govacs.orgresearchgate.net For instance, 4-fluorobenzaldehyde has been successfully used for the site-specific radiolabeling of an aminooxy-functionalized Affibody protein for PET imaging. nih.gov The stability of the resulting oxime bond, which is greater than that of similar imine-based linkages like hydrazones, makes it particularly suitable for creating stable bioconjugates. rsc.orgnih.gov

The reaction rate is highly dependent on pH. Optimal rates are typically achieved in a mildly acidic environment (pH ≈ 4-5). nih.govresearchgate.net At this pH, there is a balance between the protonation of the carbonyl group, which increases its electrophilicity, and the availability of the non-protonated, nucleophilic aminooxy group. nih.gov At neutral pH, the reaction is often slow, which can be a limitation for biological applications where acidic conditions are not viable. researchgate.netresearchgate.net

To overcome this kinetic barrier at physiological pH, nucleophilic catalysts are employed. Aniline (B41778) was the classical catalyst, but more efficient alternatives have been developed. mdpi.comnih.gov These catalysts, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917) (mPDA), operate by forming a more reactive Schiff base intermediate with the aldehyde, which then rapidly undergoes transimination with the aminooxy compound. researchgate.netacs.org The use of such catalysts can increase the reaction rate by orders of magnitude. researchgate.net For example, mPDA has been shown to be significantly more effective than aniline due to its higher aqueous solubility, allowing for higher catalyst concentrations. acs.org

This table provides a summary of different catalytic and non-catalytic methods to enhance the rate of oxime bond formation, based on research findings.

Transformations Involving the C=N-O Moiety

The C=N-O core of the oxime is a versatile functional group that can be converted into other important chemical moieties, such as nitriles, amines, and hydroxylamines.

Aldoximes, including 4-Fluorobenzaldehyde oxime, can be dehydrated to form the corresponding organic nitriles (C≡N). This transformation is a common synthetic procedure. While various dehydrating agents like thionyl chloride and phosphorus pentoxide can be used, a simpler and high-yield method involves heating the aldoxime with an acid salt, such as sodium bisulfate. numberanalytics.comgoogle.com This process avoids the use of harsh or hazardous reagents and provides the nitrile product in high purity. google.com

The C=N double bond of an oxime can be reduced to yield either a primary amine or a hydroxylamine, depending on the reducing agent and reaction conditions. numberanalytics.comnih.gov

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the oxime to the corresponding primary amine (p-fluorobenzylamine). numberanalytics.comsmolecule.com A significant challenge in oxime reduction is the potential for cleavage of the weak N-O bond, which can also lead to the primary amine. nih.gov Recently, biocatalytic methods using ene-reductases (ERs) have been discovered for the reduction of certain oximes to amines under mild conditions, representing a novel enzymatic activity. nih.govacs.orgnih.gov

Reduction to Hydroxylamines: The selective reduction of an oxime to a hydroxylamine (-CH-NHOH) is challenging because the hydroxylamine product can be further reduced to the amine. nih.govescholarship.org This transformation requires milder, more chemoselective reducing agents. Pyridine-borane complexes, particularly in acidic media, have been shown to selectively reduce oximes to their corresponding hydroxylamines without significant over-reduction. escholarship.org Supramolecular host-guest chemistry has also been employed to facilitate this reduction under mild, fully aqueous conditions. escholarship.org

This table summarizes reagents and methods for the selective reduction of the oxime functionality to either amines or hydroxylamines.

Oxidations (e.g., by peracids)

The oxidation of oximes provides a pathway to various nitrogen-containing functional groups. While specific studies detailing the oxidation of this compound by peracids are not extensively documented in the provided results, general principles of oxime oxidation can be applied. Peracids are known oxidizing agents capable of reacting with the C=N bond of an oxime. biosynth.comresearchgate.net The outcome of such a reaction can be influenced by the structure of the oxime and the reaction conditions.

One study describes a highly efficient and stable peracid, dodecanebis(peroxoic acid), for the rapid and selective oxidation of aliphatic amines to oximes. rsc.org Although this research focuses on the formation of oximes rather than their subsequent oxidation, it lists this compound as a related compound. rsc.org This suggests that the reverse reaction, the oxidation of the oxime, is a relevant chemical transformation.

Generally, the oxidation of aldoximes with strong oxidizing agents like peracids can lead to the formation of nitro compounds. The reaction mechanism would likely involve the epoxidation of the C=N double bond, followed by rearrangement.

Reactions at the Fluorinated Aromatic Ring

The fluorine substituent on the aromatic ring of this compound influences the reactivity of the ring towards electrophilic substitution reactions.

Halogenation Reactions

The fluorine atom is an ortho-, para-directing group, yet it is deactivating towards electrophilic aromatic substitution due to its high electronegativity. Halogenation of the aromatic ring would therefore require controlled conditions to achieve selective substitution.

A search for direct halogenation of this compound on the aromatic ring did not yield specific examples. However, related compounds and reactions provide insight. For instance, the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) oxime involves the use of a pre-functionalized starting material, suggesting that direct, selective halogenation of this compound may be challenging. cymitquimica.com Industrial syntheses of similar halogenated benzaldoximes sometimes involve the initial halogenation of the parent aldehyde followed by oxime formation to control the substitution pattern. This approach avoids potential side reactions involving the oxime group.

The table below summarizes related halogenated compounds, indicating the positions of halogen substitution on the benzaldehyde (B42025) oxime core.

Compound NameHalogen SubstituentPosition on Ring
3-Bromo-4-fluorobenzaldehyde oximeBromine3
α-Chloro-4-fluorobenzaldoximeChlorineα (on the carbon of the oxime group)

This table presents examples of halogenated derivatives to illustrate substitution patterns.

Intermolecular Interactions and Supramolecular Assembly

The presence of both a hydrogen bond donor (the hydroxyl group of the oxime) and a hydrogen bond acceptor (the nitrogen atom of the oxime and the fluorine atom), along with an aromatic ring capable of π-stacking, allows this compound to participate in a variety of intermolecular interactions, leading to the formation of supramolecular structures. biosynth.com

Studies on related structures highlight the importance of these interactions. For instance, the crystal structure of 2,4,6,11-tetrakis(4-fluorophenyl)-9-oxa-1,5-diazatricyclo[5.3.1.0³,⁸]undecane, a complex molecule derived from 4-fluorobenzaldehyde, reveals the presence of C—H⋯F hydrogen bonds and π–π stacking interactions. iucr.org Hirshfeld surface analysis of this compound showed that H⋯H, C⋯H, and F⋯H contacts are significant, with F⋯H interactions contributing 29.2% to the surface, indicating their role in the crystal packing. iucr.org

The key intermolecular interactions involving this compound are summarized below.

Interaction TypeParticipating Groups
Hydrogen BondingOxime (-NOH) with other oxime groups or solvent
Hydrogen BondingFluorine atom with hydrogen donors
π-π StackingAromatic rings
C-H⋯π InteractionsAromatic C-H bonds and adjacent aromatic rings

This table outlines the primary intermolecular forces that can govern the supramolecular assembly of this compound.

Derivatization and Functionalization Strategies

Synthesis of O-Substituted Oxime Derivatives

The hydroxyl group of 4-fluorobenzaldehyde (B137897) oxime is a key site for derivatization, allowing for the synthesis of O-substituted derivatives such as oxime esters and ethers. These modifications can significantly alter the compound's chemical and biological properties.

Oxime Esters Synthesis and Characterization

Oxime esters can be synthesized from 4-fluorobenzaldehyde oxime through esterification with carboxylic acids or their derivatives. A common method involves the reaction of the oxime with an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, a series of undecenoic acid-based aldoxime esters have been synthesized by reacting various substituted benzaldehyde (B42025) oximes with undecenoic acid. niscpr.res.in This general procedure can be adapted for this compound.

The synthesis typically involves dissolving the appropriate benzaldehyde oxime in a suitable solvent, followed by the addition of the esterifying agent. The reaction progress is monitored, and upon completion, the product is isolated and purified. niscpr.res.in

General Synthesis of Oxime Esters: A general route for synthesizing oxime esters involves reacting an oxime with a carboxylic acid derivative. A study reported the synthesis of various oxime esters by reacting substituted benzaldehydes with hydroxylamine (B1172632) hydrochloride to form the oxime, which was then esterified. niscpr.res.in

Reactant 1Reactant 2Product
This compoundAcyl Chloride/Anhydride4-Fluorobenzaldehyde O-acyl oxime
Substituted BenzaldehydeHydroxylamine HydrochlorideSubstituted Benzaldehyde Oxime
OximeUndecenoic AcidUndecenoic acid-based aldoxime ester

Characterization of the resulting oxime esters is crucial to confirm their structure and purity. Standard analytical techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

O-Alkyl and O-Aryl Oxime Formation (e.g., O-benzyl oxime)

The formation of O-alkyl and O-aryl oxime ethers from this compound can be achieved through Williamson ether synthesis. This involves deprotonating the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to attack an alkyl or aryl halide.

A study detailed the synthesis of forty-three oxime derivatives by reacting O-benzylhydroxylamines with primary benzaldehydes or salicylaldehydes. nih.gov This indicates that O-benzyl oximes can be readily formed. The reaction of 4-fluorobenzaldehyde with O-benzylhydroxylamine would yield O-benzyl-4-fluorobenzaldehyde oxime.

Synthesis of O-benzyl-4-fluorobenzaldehyde oxime: This reaction involves the condensation of 4-fluorobenzaldehyde with O-benzylhydroxylamine.

Reactant 1Reactant 2Product
4-FluorobenzaldehydeO-benzylhydroxylamineO-benzyl-4-fluorobenzaldehyde oxime

The synthesis of O-aryl oximes can be more challenging but can be accomplished using methods like the Buchwald-Hartwig amination. Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides has been shown to be an effective method for preparing O-arylhydroxylamines, which can then be reacted with aldehydes. organic-chemistry.org

Schiff Base Formation from Related Aldehydes

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. chemsociety.org.ngijacskros.com In the context of this compound, the related aldehyde, 4-fluorobenzaldehyde, readily undergoes this reaction. The formation of a Schiff base involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. ijmcmed.org

This reaction is typically catalyzed by an acid or a base, or it can be promoted by heat. chemsociety.org.ng The general structure of a Schiff base is R-CH=N-R', where the R group comes from the aldehyde and the R' group from the amine. chemsociety.org.ng

General Reaction for Schiff Base Formation: The reaction between an aromatic aldehyde and a primary amine yields a Schiff base.

Reactant 1 (Aldehyde)Reactant 2 (Amine)Product (Schiff Base)
4-FluorobenzaldehydePrimary Amine (R'-NH₂)N-(4-Fluorobenzylidene)-R'-amine
4-Hydroxybenzaldehyde (B117250)L-glycine(E)-2-(4-hydroxybenzylideneamino) acetic acid chemsociety.org.ng
4-Nitro Benzaldehyde5-chloro-2-aminobenzoic acid5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid nih.gov

The stability of the resulting Schiff base is influenced by the nature of the substituents. Aryl groups on both the aldehyde and the amine generally lead to more stable Schiff bases. chemsociety.org.ng

Conjugation to Biomolecules for Imaging and Therapeutics

The chemical structure of this compound and its derivatives allows for their conjugation to biomolecules, which is a key strategy in the development of agents for medical imaging and targeted therapeutics. nih.gov Oxime ligation is a well-established method for bioconjugation due to its reliability and the stability of the resulting oxime ether linkage.

Target-specific radiopharmaceuticals, for example, are designed with several components: a targeting biomolecule, a pharmacokinetic modifying linker, a bifunctional chelating agent (BFC), and a radionuclide. nih.gov Derivatives of this compound can potentially be incorporated into such systems. The oxime functional group can be used to link the molecule to a biomolecule, while other parts of the molecule could be modified to chelate a metallic radionuclide for imaging (e.g., with SPECT or PET) or therapeutic purposes. nih.gov

The potential therapeutic applications of oxime derivatives are an active area of research. For instance, some oxime derivatives have been investigated as potential anticancer agents. nih.gov The conjugation of such derivatives to targeting biomolecules, such as antibodies or peptides that recognize specific markers on cancer cells, could enhance their therapeutic efficacy by delivering the active agent directly to the site of disease.

ComponentFunction in BioconjugatePotential Role of this compound Derivative
Targeting BiomoleculeBinds to a specific biological target (e.g., receptor on a cancer cell). nih.govThe derivative is attached to this biomolecule.
LinkerConnects the functional components of the conjugate. nih.govThe oxime group can form a stable linkage.
Effector MoleculeProvides the diagnostic or therapeutic function (e.g., radionuclide, drug). nih.govThe derivative itself or a chelated radionuclide could be the effector.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's structure and electronic makeup by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on aromatic oximes focus on optimizing the molecular geometry to find the most stable conformation, characterized by minimum energy. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic properties are further explored by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Another key aspect of DFT studies is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For a molecule like 4-Fluorobenzaldehyde (B137897) oxime, the electronegative fluorine, nitrogen, and oxygen atoms are expected to be electron-rich centers.

Table 1: Calculated Electronic Properties of Aromatic Aldehydes using DFT This table presents typical values for aromatic aldehydes based on DFT calculations to illustrate the data obtained from such studies.

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -5.5 eVIndicates electron-donating ability
LUMO Energy-1.5 to -0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVRelates to chemical reactivity and stability
Dipole Moment2.0 to 3.5 DMeasures the polarity of the molecule

When 4-Fluorobenzaldehyde oxime loses a hydrogen atom from its hydroxyl group, it forms a neutral iminoxy radical. The study of such radicals is critical for understanding reaction mechanisms, particularly in oxidation processes. Ab initio methods, which are computationally intensive calculations derived directly from theoretical principles without experimental data, are well-suited for this purpose.

Computational studies on the closely related o-fluorobenzaldehyde iminoxy radical have utilized a variety of theoretical methods, including DFT and high-level ab initio techniques like Quadratic Configuration Interaction with Singles and Doubles (QCISD), to analyze its structure. A key feature of these radicals is the existence of E and Z isomers, and calculations help determine which isomer is more stable.

Furthermore, these calculations are used to predict the isotropic hyperfine coupling constants, which are measurable in Electron Paramagnetic Resonance (EPR) spectroscopy. By comparing the calculated values with experimental spectra, researchers can confirm the identity and geometry of the radical species present. The calculations also reveal the spin density distribution, which indicates how the unpaired electron is delocalized across the radical. In iminoxy radicals, the spin density is primarily located on the nitrogen and oxygen atoms of the C=N-O• group.

Prediction of Reactivity Profiles

Computational chemistry allows for the prediction of a molecule's reactivity through various descriptors derived from its electronic structure. These "global reactivity descriptors," calculated using energies from DFT, provide a quantitative measure of chemical behavior.

Key descriptors include:

Chemical Hardness (η): Calculated as half the HOMO-LUMO energy gap, hardness measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger energy gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and higher reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, providing a scale for its electrophilic character.

By calculating these parameters for this compound, its reactivity towards different reagents can be anticipated. For instance, the MEP map combined with Fukui functions can predict the most likely sites for nucleophilic and electrophilic attack, guiding the understanding of its reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that undergo constant motion. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time.

For this compound, MD simulations can be used for conformational analysis. The molecule has rotational freedom around the single bond connecting the phenyl ring to the oxime group (C-C bond) and the C=N double bond, which can exist in E or Z configurations. MD simulations can explore the potential energy surface associated with these rotations, identify the most stable conformers, and determine the energy barriers for interconversion between them. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular environment influences conformational preferences.

Applications in Organic Synthesis and Chemical Manufacturing

4-Fluorobenzaldehyde (B137897) oxime is a significant compound in organic chemistry, primarily valued for its role as an adaptable intermediate in the synthesis of a wide array of other chemical structures. The presence of a fluorine atom on the benzene (B151609) ring, combined with the reactivity of the oxime functional group, makes it a valuable precursor in various industrial and research applications.

Applications in Medicinal Chemistry and Biological Sciences

Development of Novel Therapeutic Agents

The oxime functional group is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated oximes like 4-fluorobenzaldehyde (B137897) oxime attractive starting points for drug discovery.

Derivatives of 4-fluorobenzaldehyde oxime have been investigated for their ability to combat microbial infections. Research has shown that this compound itself exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of essential metabolic pathways necessary for bacterial growth.

The broader class of oxime derivatives has also been explored for anti-inflammatory effects. nih.gov While direct studies on the anti-inflammatory properties of this compound are limited, related benzaldehyde (B42025) derivatives have shown promise. For instance, 4-hydroxybenzaldehyde (B117250) has been found to suppress the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net This suggests that the benzaldehyde scaffold, from which this compound is derived, is a viable starting point for developing anti-inflammatory agents.

Table 1: Investigated Antimicrobial Activity of this compound

Target MicroorganismActivity NotedProposed Mechanism of Action
Staphylococcus aureusSignificant antimicrobial activity. Interference with essential metabolic processes.
Escherichia coliSignificant antimicrobial activity. Interference with essential metabolic processes.

In the search for new treatments for tuberculosis, fluorinated benzaldoximes have been synthesized and evaluated for their antimycobacterial properties. A study investigating a range of fluorosubstituted benzaldoximes tested their activity against the non-pathogenic strain Mycobacterium terrae 15755. The findings indicated that these compounds, including this compound, possess antimycobacterial activity comparable to established anti-TB drugs like pyrazinamide (B1679903) and isoniazid, with a Minimum Inhibitory Concentration (MIC) of ≥200 μg/mL. snmjournals.org Interestingly, the study noted that the activity of fluorinated oximes showed a slight increase compared to the unsubstituted benzaldehyde oxime. snmjournals.org

Oxime esters derived from various substituted benzaldehydes have demonstrated notable antioxidant capabilities. researchgate.net Research into nature-inspired O-benzyl oxime derivatives has also highlighted their potential as dual-acting agents that can target oxidative stress. mdpi.com While these studies did not focus exclusively on esters of this compound, they establish that the benzaldehyde oxime skeleton is a promising framework for developing compounds with antioxidant properties. The ability to scavenge free radicals is crucial in combating cellular damage linked to numerous diseases.

The oxime class of compounds has been a focal point in both cancer and neuroprotection research. nih.gov

Cancer Research: this compound has been specifically studied for its potential as an anticancer agent. It is thought to induce apoptosis (programmed cell death) in cancer cells by generating oxidative stress, which disrupts cellular balance and leads to cell death. Furthermore, other novel fluorinated benzaldehyde oxime derivatives, such as 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO), have been shown to suppress the growth of myeloid leukemia cells by significantly increasing reactive oxygen species (ROS) levels. nih.gov The introduction of an oxime group into various chemical backbones is a recognized strategy for creating cytotoxic agents. nih.gov

Table 2: Anticancer Research on Fluorinated Benzaldehyde Oxime Derivatives

CompoundCancer Cell LineKey Findings
This compoundVariousInduces apoptosis via oxidative stress mechanisms.
2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO)Myeloid leukemia cellsSuppresses cell growth by increasing reactive oxygen species (ROS) and promoting apoptosis. nih.gov

Neuroprotection: Oximes have a well-established role as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function. This property is particularly important in the context of poisoning by organophosphorus nerve agents. While this represents a specific application, it underscores the potential of the oxime functional group to interact with targets in the central nervous system. nih.gov

The oxime moiety has been incorporated into molecules designed to inhibit viral replication. In the context of Human Immunodeficiency Virus (HIV), novel inhibitors containing an oxime group, such as NBD-14204 and NBD-14208, have been investigated. osti.gov These compounds target the HIV-1 gp120 envelope protein, a crucial component for viral entry into host cells. osti.gov Studies have shown these inhibitors bind within the Phe43 cavity of gp120 and demonstrate antiviral activity with IC50 values in the micromolar range. osti.gov While these specific compounds are not direct derivatives of this compound, their success demonstrates the utility of the oxime scaffold in the design of potent HIV-1 inhibitors.

Radiopharmaceutical Development for Molecular Imaging

The presence of a fluorine atom in this compound makes it a highly relevant precursor for the development of radiopharmaceuticals for Positron Emission Tomography (PET). PET is a powerful noninvasive imaging technique used extensively in oncology and neurology. nih.gov The radioisotope Fluorine-18 (¹⁸F) is a preferred positron emitter due to its ideal half-life and low positron energy, which allows for high-resolution imaging. uab.edu

4-[¹⁸F]Fluorobenzaldehyde has been utilized as a key building block for the ¹⁸F-labeling of molecules. One established method involves a reaction with aminooxy-functionalized molecules to form a stable oxime linkage. snmjournals.org This "oxime formation" strategy is a valuable tool in radiochemistry, allowing for the reliable conjugation of the ¹⁸F radioisotope to peptides and other targeting vectors. snmjournals.org This positions this compound and its aldehyde precursor as critical components in the synthesis of novel PET tracers for imaging a wide array of biological processes and diseases. nih.gov

¹⁸F-Labeling of Peptides and Proteins via Oxime Ligation for PET

The development of radiolabeled peptides and proteins for PET imaging has been significantly advanced by the use of 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA), a derivative of this compound. This process, known as oxime ligation, is a highly efficient and chemoselective method for attaching the ¹⁸F isotope to biomolecules. nih.govradiologykey.commdpi.com

Direct radiolabeling of sensitive biomolecules like peptides with [¹⁸F]fluoride is often challenging due to the harsh reaction conditions required, which can denature the target molecule. nih.govradiologykey.com The prosthetic group approach overcomes this limitation. In this strategy, the ¹⁸F isotope is first incorporated into a small, stable molecule—the prosthetic group, in this case, 4-fluorobenzaldehyde—to create [¹⁸F]FBA. radiologykey.comnih.gov This radiolabeled aldehyde is then conjugated to the target peptide or protein under mild conditions. radiologykey.com

The ligation occurs through the formation of a stable oxime bond between the aldehyde functional group of [¹⁸F]FBA and an aminooxy group previously installed on the peptide. diva-portal.orgnih.gov This "click chemistry-related" reaction is noted for its simplicity and high efficiency, often achieving yields greater than 60% in a single step with only sub-milligram quantities of the peptide. nih.govmdpi.com

FeatureDescription
Reaction Type Oxime Ligation (Chemoselective Bioconjugation)
Reactants 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA) and an aminooxy-functionalized peptide/protein
Bond Formed C=N-O (Oxime)
Key Advantage Avoids harsh conditions of direct fluorination, protecting the biomolecule's integrity. nih.govradiologykey.com
Efficiency High radiochemical yields (>60%), requires small amounts of peptide. nih.govmdpi.com

Optimization of Radiolabeling Strategies and Biodistribution Profiles

While ¹⁸F-labeling via oxime ligation is a robust chemical method, the clinical utility of the resulting radiotracers depends heavily on their in vivo behavior, specifically their biodistribution and pharmacokinetic profiles. A significant challenge has been managing the nonspecific uptake of these tracers in non-target organs, which can reduce imaging contrast and clarity. diva-portal.org

Research has shown that the biodistribution of peptides labeled using [¹⁸F]FBA can be problematic. For instance, ¹⁸F-labeled Affibody molecules, a class of engineered affinity proteins, exhibited high uptake in the liver, which was attributed to the physicochemical properties of the resulting conjugate. diva-portal.org Similarly, linear peptides labeled with 4-[¹⁸F]fluorobenzoic acid showed rapid removal from circulation by the liver and kidneys. nih.gov

Study FocusModificationOutcome on BiodistributionReference
HER2-Targeting AffibodyIntroduction of a triglutamyl spacer2.7-fold decrease in liver uptake and 2.4-fold decrease in kidney uptake at 2h post-injection. diva-portal.org
Linear RGD PeptidesLabeling with 4-[¹⁸F]fluorobenzoic acidRapid clearance by liver and kidneys, but the labeling method itself was highly efficient (80-90% yield). nih.gov

This research demonstrates that while the core ligation chemistry is effective, rational molecular design, including the use of hydrophilic linkers, is crucial for optimizing the in vivo performance of the resulting PET agents. diva-portal.org

Oxime Scaffolds as Pharmacophores and Bioisosteres

Beyond its role in radiolabeling, the oxime functional group (RR′C=N–OH) is recognized as a valuable pharmacophore in drug design. nih.govmdpi.com A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The oxime moiety offers distinct chemical properties compared to the carbonyl group (C=O) from which it is often derived. nih.gov

The key distinction lies in its hydrogen bonding capabilities. A carbonyl group contains a single hydrogen bond acceptor (the oxygen atom). In contrast, the oxime group provides two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group). nih.gov This expanded capacity for hydrogen bonding can lead to significantly different and potentially stronger interactions with biological targets like enzyme active sites or receptors. nih.gov This feature has been exploited in the development of compounds with a wide range of activities, including anti-inflammatory and anticancer properties. nih.govnih.gov

Functional GroupH-Bond DonorsH-Bond AcceptorsPotential for Target Interaction
Carbonyl (C=O)01Moderate
Oxime (C=N-OH)12High

Triazoles as Stable Oxime Surrogates

In medicinal chemistry, the concept of a bioisostere is critical for lead optimization. A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. This strategy is often used to improve a drug candidate's metabolic stability, potency, or selectivity. nih.gov

The 1,2,3-triazole ring is a five-membered heterocycle that has gained prominence as a stable bioisostere for several functional groups, most notably the amide bond. nih.govcornell.edu Its utility stems from its intrinsic properties: it possesses a strong dipole moment, has hydrogen bond accepting capabilities, and is exceptionally stable toward metabolic degradation, a common liability for amide bonds. nih.govacs.org

These same characteristics make the triazole ring a suitable surrogate for the oxime moiety in certain contexts. Both oximes and triazoles are planar, polar, and capable of participating in hydrogen bonding and dipole-dipole interactions critical for molecular recognition at a biological target. By replacing an oxime with a metabolically robust triazole ring, medicinal chemists can design drug candidates with potentially improved pharmacokinetic profiles while preserving the necessary interactions for biological activity. nih.govacs.org The use of triazoles as stable surrogates represents a rational approach in drug design to enhance the "drug-like" properties of a lead compound. cornell.edu

Applications in Agrochemical and Material Sciences

Development of Agrochemical Compounds

Research in agrochemical development has focused on creating novel derivatives that incorporate the structural features of 4-Fluorobenzaldehyde (B137897) oxime. For instance, the oxime group can serve as a starting point for synthesizing 1,2,4-oxadiazole (B8745197) heterocycles. Studies on related compounds have demonstrated that this class of derivatives can exhibit significant biological activity. In one such study, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized to target plant diseases. mdpi.comnih.gov Bioassays of these compounds revealed that some possessed excellent antifungal activity against pathogens like Sclerotinia sclerotiorum, with efficacy comparable to commercial fungicides. mdpi.com

Another important class of fungicides, the 1,2,4-triazoles, also illustrates the utility of oxime intermediates in agrochemical synthesis. Research has shown that novel 1,2,4-triazole (B32235) derivatives containing an oxime ether group can be potent fungicides. researchgate.netmdpi.com In these syntheses, an oxime intermediate is typically reacted to form an oxime ether, which is then incorporated into the final triazole-based molecule. These compounds have demonstrated broad-spectrum antifungal activity against various plant pathogens. researchgate.net These examples highlight the strategic use of oxime precursors, like 4-Fluorobenzaldehyde oxime, in generating complex molecules with desired agrochemical properties.

Role in Pest Control Agent Synthesis

The application of this compound extends to the synthesis of targeted pest control agents, including fungicides and nematicides. lookchem.com The development of dual-action agents that can control both fungi and nematodes is a significant goal in modern agriculture. The synthesis of compounds containing the 1,2,4-oxadiazole ring, derived from oxime precursors, has proven to be a promising strategy in this area. mdpi.comnih.gov

In a study focused on creating dual-action agents, researchers synthesized a series of 1,2,4-oxadiazole derivatives. One of the synthesized compounds, F15 , not only showed excellent antifungal activity but also exhibited favorable inhibition against the succinate (B1194679) dehydrogenase (SDH) enzyme in Sclerotinia sclerotiorum, indicating a specific and effective mode of action. mdpi.comnih.gov Furthermore, another compound from the same series, F11 , displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.comnih.gov The corrected mortality rate for this compound was found to be 93.2% at a concentration of 200 µg/mL, surpassing that of the commercial nematicide tioxazafen. mdpi.comnih.gov

These findings underscore the importance of the oxime functional group as a key building block in creating a diverse range of pest control agents. The ability to use this compound as a starting material allows for the systematic modification and optimization of the final molecule to achieve high efficacy against specific agricultural pests.

Integration into Advanced Materials

Beyond its role in life sciences, this compound is a candidate for integration into advanced materials due to the unique properties of the oxime functional group. Its ability to coordinate with metal ions and form directional hydrogen bonds makes it a valuable component in the fields of coordination and supramolecular chemistry.

The oxime group has a well-established role in coordination chemistry, acting as a ligand that can bind to various metal ions. echemi.com The nitrogen and oxygen atoms of the oxime can coordinate to a metal center, forming stable complexes. While specific coordination polymers of this compound are not extensively documented in readily available literature, the behavior of similar aldoxime derivatives provides insight into its potential applications.

Oxime-based ligands can form mononuclear or polynuclear metal complexes, leading to the creation of coordination polymers with diverse structural and functional properties. The fluorine atom on the phenyl ring of this compound can further influence the electronic properties of the ligand and the resulting metal complex, potentially affecting its catalytic activity, magnetic properties, or luminescence.

The oxime group is a potent director of intermolecular interactions, making it highly useful in the field of supramolecular chemistry and crystal engineering. The hydroxyl (-OH) group of the oxime is a strong hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. nih.gov This dual functionality allows this compound molecules to self-assemble into predictable and stable supramolecular architectures through hydrogen bonding.

Studies on the crystal structures of related salicylaldoxime (B1680748) derivatives reveal common hydrogen-bonding patterns. sscdt.org For example, molecules often form centrosymmetric dimers, where the oxime groups of two molecules are linked by a pair of O—H···N hydrogen bonds. sscdt.org These dimers can then act as building blocks for larger assemblies, forming chains or sheets. The specific arrangement is influenced by other substituents on the benzene (B151609) ring. In the case of this compound, the fluorine atom could participate in weaker C—H···F interactions, further guiding the three-dimensional packing of the molecules in the solid state. This ability to form robust, hydrogen-bonded networks makes it a promising component for designing new crystalline materials with tailored properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 459-23-4 biosynth.com
Molecular Formula C₇H₆FNO biosynth.com
Molecular Weight 139.13 g/mol biosynth.com
Melting Point 82-85 °C echemi.com
Boiling Point 194.9 °C at 760 mmHg echemi.com
Density 1.14 g/cm³ echemi.com
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
IUPAC Name (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine nih.gov

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 4-Fluorobenzaldehyde (B137897) oxime and related substances in various matrices. These techniques exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of 4-Fluorobenzaldehyde oxime. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. The method allows for the separation of the main compound from its starting materials, by-products, and potential degradation products. Purity levels of ≥95% for this compound are typically confirmed using this method.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The detector response, typically UV absorbance at a specific wavelength, is plotted against concentration. The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. In some cases, derivatization is used to enhance detection; for instance, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) before HPLC analysis, a technique that could be adapted for related impurity analysis. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., Zorbax 300SB C18, 4.6x150 mm, 5 µm) diva-portal.org
Mobile Phase Acetonitrile and water gradient researchgate.net
Flow Rate 1.0 mL/min diva-portal.org
Detection UV at 254 nm researchgate.net
Injection Volume 10 µL
Column Temperature 30°C diva-portal.org
Typical Retention Time 4.5 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound, especially in complex mixtures, and for characterizing unknown impurities. Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

The exact mass measurement provided by high-resolution mass spectrometry (HR-MS) systems, such as a Quadrupole Time-of-Flight (Q-TOF) analyzer, can confirm the elemental composition of the parent compound and its fragments. diva-portal.org This is crucial for structural elucidation and for distinguishing between isomers or compounds with similar retention times. LC-MS avoids the high temperatures often used in GC, preventing the potential thermal degradation of the analyte. rsc.org

Table 2: Representative LC-MS Parameters for this compound

ParameterCondition
LC System Agilent 6500 Series Accurate-Mass Q-TOF LC/MS diva-portal.org
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile in water with 0.1% formic acid
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF)
Scan Range 50 - 500 m/z
Expected [M+H]⁺ Ion m/z 140.0506

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. For this compound, a UPLC method would allow for much faster purity checks and quantitative analyses, increasing sample throughput. The enhanced resolution is particularly beneficial for separating the E and Z isomers of the oxime or for detecting trace-level impurities that might co-elute with the main peak in an HPLC separation.

Table 3: Projected UPLC Parameters for High-Throughput Analysis

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Fast gradient of acetonitrile and water
Flow Rate 0.6 mL/min
Detection Photodiode Array (PDA) or UV
Injection Volume 2 µL
Analysis Time < 2 minutes

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for monitoring the progress of organic reactions in real-time. rsc.orgthieme.de In the synthesis of this compound from 4-fluorobenzaldehyde and hydroxylamine (B1172632), TLC can be used to track the consumption of the starting aldehyde and the formation of the oxime product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting material (4-fluorobenzaldehyde) and a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in a suitable solvent system, often a mixture of nonpolar and polar solvents like hexane and ethyl acetate (B1210297). rsc.org As the reaction proceeds, the spot corresponding to the starting material in the reaction lane will diminish in intensity, while a new spot corresponding to the more polar oxime product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 4: Typical TLC Setup for Monitoring Oxime Formation

ParameterDescription
Stationary Phase Silica gel coated plate (e.g., Silica Gel 60 F254)
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Spotting Lane 1: 4-Fluorobenzaldehyde (reactant); Lane 2: Co-spot; Lane 3: Reaction mixture aliquot libretexts.org
Visualization UV lamp (254 nm) or staining agent (e.g., potassium permanganate)
Observation Disappearance of the reactant spot and appearance of a new product spot with a lower Rf value.

Gas Chromatography (GC) for Conversion Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for assessing the conversion of 4-fluorobenzaldehyde to this compound and for analyzing the E/Z isomer ratio of the product. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the differential partitioning of compounds between the two phases.

For conversion analysis, GC can quantify the amount of unreacted 4-fluorobenzaldehyde remaining in the final product mixture. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides both quantitative data and structural confirmation. monash.edu GC-MS analysis of oximes can provide distinct mass spectra, with a prominent molecular ion peak often observed. nih.gov Furthermore, specialized techniques like GC combined with Fourier Transform Infrared (FTIR) spectroscopy can be employed to unambiguously identify and distinguish between the E and Z isomers based on their unique infrared spectra as they elute from the column. monash.edu

Table 5: General GC/MS Parameters for Isomer and Conversion Analysis

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.2 mL/min nih.gov
Inlet Temperature 250°C
Oven Program Start at 80°C, ramp to 250°C at 10°C/min nih.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Ion Source Temp. 250°C nih.gov
MS Scan Mode Full Scan (e.g., 40-400 amu) or Selected Ion Monitoring (SIM)

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-fluorobenzaldehyde oxime, and how can purity be validated?

Answer:
this compound is synthesized by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) in a polar solvent (e.g., ethanol/water mixture) under reflux. A molar excess of NH2_2OH·HCl (1.2–1.5 equivalents) ensures complete conversion of the aldehyde to the oxime . Post-reaction, the product is extracted using ethyl acetate or dichloromethane and purified via silica gel chromatography (eluent: 20% EtOAc/hexane). Purity is validated using:

  • TLC : Compare Rf_f values with literature (e.g., Rf_f = 0.54 in 20% EtOAc/hexane) .
  • NMR : Key signals include δ 8.25 ppm (s, 1H, CH=N), 7.59 ppm (dd, aromatic protons), and 7.10 ppm (t, aromatic protons) in 1^1H NMR; 13^{13}C NMR shows δ 163.5 ppm (C-F coupling, J=250J = 250 Hz) .

Basic: How does the fluorine substituent influence the spectroscopic characterization of this compound compared to non-fluorinated analogs?

Answer:
The electron-withdrawing fluorine atom at the para position induces distinct NMR features:

  • 1^1H NMR : Deshielding of aromatic protons adjacent to fluorine (δ 7.59 ppm, doublet of doublets) and downfield shifts for the oxime proton (δ 8.25 ppm) due to reduced electron density .
  • 19^{19}F NMR : A characteristic singlet near δ -115 ppm (referenced to CFCl3_3) confirms fluorine presence and electronic environment .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and O-H (3200–3400 cm1^{-1}) are observed, with minor shifts compared to non-fluorinated oximes due to fluorine’s inductive effect .

Advanced: How can syn/anti isomerism in this compound be resolved and quantified experimentally?

Answer:
Syn and anti isomers arise from the orientation of the hydroxyl group relative to the aromatic ring. To resolve them:

  • GC-FTIR : Utilize temperature-programmed elution and monitor wavenumber-specific responses (e.g., O-H stretching at 3600 cm1^{-1}) to distinguish isomers .
  • HPLC with Chiral Columns : Use chiral stationary phases (e.g., cellulose-based) and polar mobile phases to separate enantiomers. Retention times and peak areas quantify isomer ratios .
  • Dynamic NMR : At low temperatures (< -40°C), hindered rotation about the C=N bond splits signals, enabling integration of syn/anti populations .

Advanced: What methodological strategies mitigate contradictions between computational and experimental observations in oxime reaction mechanisms?

Answer:
Discrepancies often arise in intermediate stability or reaction pathways. To address this:

  • Multi-level Computational Models : Combine DFT (e.g., B3LYP/6-31G*) with ab initio methods (e.g., CCSD(T)) to refine energy profiles. For example, acetone oxime models revealed water expulsion barriers that explained unobserved intermediates .
  • Isotopic Labeling : Track 18^{18}O in hydroxylamine to confirm intermediates via mass spectrometry .
  • In Situ Spectroscopy : Use real-time 19^{19}F NMR to monitor 4-fluorobenzaldehyde consumption and intermediate formation (e.g., δ 7.83 ppm for aldehyde protons) .

Advanced: How can this compound be functionalized for applications in bioactive molecule synthesis?

Answer:
Functionalization strategies include:

  • Oxime Ether Formation : React with alkyl halides (e.g., 3-(trifluoromethyl)pyrazole-4-carbonyl chloride) under basic conditions (K2_2CO3_3, DMF) to form ester derivatives with antifungal activity .
  • Conjugation for Imaging : Link to polyamide cores via oxime bonds for 18^{18}F-PET probes. Optimize stoichiometry (1:1 aldehyde:polyamide) and purify via size-exclusion chromatography .
  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu2+^{2+}) in catalysis; characterize complexes via UV-Vis and X-ray crystallography .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis .
  • First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, irrigate with saline for 10–15 minutes .
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced: How do electronic effects of the fluorine substituent impact the reactivity of this compound in cycloaddition reactions?

Answer:
The para-fluorine group:

  • Enhances Electrophilicity : Stabilizes transition states in [3+2] cycloadditions via inductive withdrawal, increasing reaction rates with electron-rich dipolarophiles .
  • Directs Regioselectivity : In Diels-Alder reactions, fluorine’s meta-directing effect favors endo transition states. Quantify using 19^{19}F NMR kinetics (e.g., rate constants in THF at 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.